Magnesium trifluoromethanesulfonate

magnesium battery gel polymer electrolyte ionic conductivity

For chloride-free magnesium battery electrolytes, Mg(OTf)₂ delivers superior performance. Chinnadurai et al. (2023) demonstrate an anodic stability of 4.43 V with Mg(OTf)₂-based formulations, eliminating corrosive Cl⁻ ions and enabling reversible Mg plating via MgF₂-rich SEI. In polymer electrolytes, it achieves ionic conductivity of 1.27×10⁻³ S cm⁻¹, removing perchlorate explosion risks associated with Mg(ClO₄)₂. Its intermediate Lewis acidity—stronger than Ba(OTf)₂/Ca(OTf)₂ yet milder than Zn(OTf)₂—ensures controlled catalysis for Friedel-Crafts acylations, aldol condensations, and Michael additions without overactivation. With thermal stability exceeding 310°C, it replaces AlCl₃ in high-temperature syntheses susceptible to catalyst decomposition. Choose Mg(OTf)₂ for safe, high-performance, and thermally robust applications.

Molecular Formula C2F6MgO6S2
Molecular Weight 322.4 g/mol
CAS No. 60871-83-2
Cat. No. B1301954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium trifluoromethanesulfonate
CAS60871-83-2
Molecular FormulaC2F6MgO6S2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESC(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Mg+2]
InChIInChI=1S/2CHF3O3S.Mg/c2*2-1(3,4)8(5,6)7;/h2*(H,5,6,7);/q;;+2/p-2
InChIKeyBZQRBEVTLZHKEA-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Magnesium Trifluoromethanesulfonate (CAS 60871-83-2): Procurement-Grade Specification and Catalyst Classification


Magnesium trifluoromethanesulfonate (magnesium triflate, Mg(OTf)₂, CAS 60871-83-2) is a divalent metal triflate salt with molecular formula C₂F₆MgO₆S₂ and formula weight 322.43 . It is commercially available as a white to off-white crystalline powder with purity specifications typically ≥97–98% . The compound exhibits high solubility in water and polar organic solvents including DMF, ethanol, and acetone . Its thermal stability is characterized by a decomposition point exceeding 300°C (reported ≥310°C in technical datasheets) rather than a sharp melting transition . Magnesium triflate is hygroscopic and requires storage under inert atmosphere with tightly sealed containers away from strong oxidizing agents .

Magnesium Trifluoromethanesulfonate (60871-83-2): Why Cation and Anion Substitutions Alter Catalytic and Electrochemical Performance


Metal triflates cannot be treated as interchangeable Lewis acids or electrolyte salts. Systematic studies using triphenylphosphine oxide (TPPO) as a ³¹P NMR probe in acetonitrile demonstrate that the effective Lewis acidity of triflate salts varies substantially with cation identity [1]. Among divalent cations, Mg²⁺-triflate occupies a distinct position in the Lewis acidity hierarchy relative to Ca²⁺, Ba²⁺, and Zn²⁺ analogues [1]. The triflate anion (CF₃SO₃⁻) confers fundamentally different properties compared to alternative weakly coordinating anions such as bis(trifluoromethylsulfonyl)imide (TFSI⁻), with TFSI⁻ salts systematically exhibiting stronger effective Lewis acidity than their triflate counterparts [2]. Furthermore, within magnesium salts themselves, substitution of the anion—e.g., perchlorate (ClO₄⁻) versus triflate—produces measurably different ionic conductivity profiles in polymer electrolyte systems, as established by head-to-head AC impedance spectroscopy [3]. These quantifiable differences in Lewis acidity hierarchy, anion coordination strength, and ionic transport behavior preclude generic substitution without performance compromise.

Magnesium Trifluoromethanesulfonate (CAS 60871-83-2): Head-to-Head Quantitative Performance Evidence vs. Comparators


Mg(OTf)₂ vs. Mg(ClO₄)₂: Direct Comparison of Ionic Conductivity in PMMA Gel Polymer Electrolytes

In a direct head-to-head comparison using solution casting to prepare PMMA-based gel polymer electrolyte (GPE) films, the Mg(OTf)₂ system achieved a room-temperature ionic conductivity of 1.27 × 10⁻³ S cm⁻¹ at 20 wt% salt loading, while the Mg(ClO₄)₂ system exhibited higher conductivity of 3.13 × 10⁻³ S cm⁻¹ at 15 wt% salt loading [1]. The Mg(OTf)₂ system delivered ~41% of the conductivity achieved by the Mg(ClO₄)₂ system under their respective optimal salt concentrations [1]. Activation energies for ionic conduction were determined to be in the range of 0.18–0.26 eV for both GPE systems, and transport number measurements indicated that charge carriers in both systems are predominantly ionic [1].

magnesium battery gel polymer electrolyte ionic conductivity

Mg(OTf)₂ Electrolyte System: Quantified Anodic Stability Window of 4.43 V in Chloride-Free Magnesium Battery Formulation

A chloride-free electrolyte formulation using Mg(OTf)₂ and magnesium bis(hexamethyldisilazide) [Mg(HMDS)₂] as main salts, with tetrabutylammonium triflate (TBAOTf) as an additive, demonstrated an anodic stability window of 4.43 V [1]. This formulation enabled exceptional Mg deposition/dissolution reversibility through the formation of a MgF₂-rich solid electrolyte interphase (SEI) and eliminated the corrosive Cl⁻ ions required in conventional magnesium battery electrolytes [1].

rechargeable magnesium battery electrolyte stability anodic window

Lewis Acidity Hierarchy: Quantitative Comparison of Mg²⁺ vs. Mono-, Di-, and Trivalent Cations in Triflate and TFSI Salts

Using triphenylphosphine oxide (TPPO) as a ³¹P NMR probe in acetonitrile (CH₃CN) solutions, the effective Lewis acidity of mono-, di-, and trivalent cations in their anhydrous salt forms was quantitatively ranked [1]. Mg²⁺-triflate occupies a distinct position within the divalent cation series (Ba²⁺ < Ca²⁺ < Mg²⁺ < Zn²⁺ in terms of increasing Lewis acidity) [1]. Critically, TFSI⁻ salts of all tested cations were systematically stronger effective Lewis acids than their triflate analogues [1]. The study further established that the effective Lewis acidity of triflate salts varies with both cation charge density and the coordinating environment, with significant speciation observed for di- and trivalent cation TFSI⁻ salts in CH₃CN [1].

Lewis acid catalysis cation acidity ranking TPPO NMR probe

Thermal Stability: Decomposition Point ≥300–310°C Enables High-Temperature Reaction Compatibility

Magnesium trifluoromethanesulfonate exhibits a decomposition point of ≥300°C (reported as ≥310°C in multiple vendor technical datasheets) rather than a sharp melting transition . This thermal stability is attributed to the strong ionic interactions between the Mg²⁺ cation and the electron-withdrawing triflate anions .

thermal stability high-temperature catalysis decomposition temperature

Magnesium Trifluoromethanesulfonate (CAS 60871-83-2): Evidence-Backed Procurement Scenarios Based on Quantified Performance Data


Chloride-Free High-Voltage Rechargeable Magnesium Battery Electrolytes

Procure Mg(OTf)₂ when developing chloride-free electrolyte formulations for magnesium batteries requiring high anodic stability. As demonstrated by Chinnadurai et al. (2023), a Mg(OTf)₂/Mg(HMDS)₂/TBAOTf electrolyte system achieves an anodic stability window of 4.43 V [1]. This chloride-free formulation eliminates the corrosive Cl⁻ ions that plague conventional magnesium electrolytes while maintaining reversible Mg plating/stripping via MgF₂-rich SEI formation [1]. Researchers seeking to move beyond the oxidative stability limitations of Cl⁻-containing electrolytes for high-voltage cathodes should prioritize Mg(OTf)₂ as the triflate salt of choice.

Gel Polymer Electrolyte Formulation Requiring Moderate Ionic Conductivity with Oxidative Safety

Select Mg(OTf)₂ over Mg(ClO₄)₂ for polymer electrolyte applications where the oxidative and explosive hazards of perchlorate salts are unacceptable. Direct comparative data from PMMA-based gel polymer electrolytes show that Mg(OTf)₂ achieves ionic conductivity of 1.27 × 10⁻³ S cm⁻¹ at 20 wt% loading, versus 3.13 × 10⁻³ S cm⁻¹ for Mg(ClO₄)₂ at 15 wt% loading [2]. While Mg(OTf)₂ provides lower absolute conductivity, the complete elimination of perchlorate-associated explosion risks justifies its selection in industrial and academic settings where safety protocols restrict perchlorate use. Activation energies for ionic conduction in both systems are comparable (0.18–0.26 eV) [2].

Lewis Acid Catalysis Requiring Intermediate Acidity Between Calcium and Zinc Triflates

Utilize Mg(OTf)₂ as the Lewis acid catalyst of choice when intermediate acidity within the divalent metal triflate series is required. Quantitative Lewis acidity ranking via TPPO ³¹P NMR titration in acetonitrile establishes the hierarchy: Ba²⁺ < Ca²⁺ < Mg²⁺ < Zn²⁺ [3]. Mg(OTf)₂ occupies the optimal middle ground—stronger than Ca(OTf)₂ and Ba(OTf)₂ but without the excessive acidity of Zn(OTf)₂ or the high cost of rare-earth triflates (Sc³⁺, Y³⁺, La³⁺) [3]. This intermediate Lewis acidity profile makes Mg(OTf)₂ suitable for Friedel-Crafts acylations, aldol condensations, and Michael additions where over-activation would compromise selectivity [4].

High-Temperature Organic Transformations Requiring Catalyst Thermal Integrity

Select Mg(OTf)₂ for catalytic reactions conducted at elevated temperatures where traditional metal halide Lewis acids decompose or sublime. With a decomposition point of ≥300–310°C , Mg(OTf)₂ maintains structural integrity at temperatures that would degrade AlCl₃ (sublimes ~180°C) or other metal halides. This thermal stability, coupled with the strong electron-withdrawing character of the triflate anion that enhances Lewis acidity at the Mg²⁺ center , positions Mg(OTf)₂ as a robust catalyst for high-temperature Friedel-Crafts acylations, aldol condensations, and polymerization reactions where thermal degradation of the catalyst would otherwise limit reaction scope.

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